2-Ethoxy-3-methyl-benzaldehyde
Overview
Description
“2-Ethoxy-3-methyl-benzaldehyde” is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzaldehyde, which is widely used in organic synthesis .
Synthesis Analysis
The synthesis of “2-Ethoxy-3-methyl-benzaldehyde” can be achieved through various methods. One such method involves the reaction of salicylaldehyde and an amine in a solvent like ethanol or methylbenzene . Another method involves the reduction of aldehydes and ketones using reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) .Molecular Structure Analysis
The molecular structure of “2-Ethoxy-3-methyl-benzaldehyde” consists of a benzene ring substituted with an ethoxy group, a methoxy group, and a formyl group . The exact 3D structure can be viewed using computational chemistry tools .Chemical Reactions Analysis
The chemical reactions involving “2-Ethoxy-3-methyl-benzaldehyde” can be quite diverse, depending on the reaction conditions and the reagents used. For instance, it can undergo reduction reactions to form alcohols .Physical And Chemical Properties Analysis
“2-Ethoxy-3-methyl-benzaldehyde” is a solid at room temperature with a molecular weight of 180.20000 . It has a density of 1.11 g/mL at 25 °C and a boiling point of 140 °C at 15 mm Hg .Scientific Research Applications
- Field : Materials Science
- Application : The dynamics of similar compounds (2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde) in the solid state are assessed through INS spectroscopy combined with periodic DFT calculations .
- Methods : The study uses inelastic neutron scattering (INS) spectra with periodic density functional (DFT) calculations . Several spectral features in the INS spectra are unambiguously assigned and torsional potential barriers for the methyl groups are derived from experimental frequencies .
- Results : The intramolecular nature of the potential energy barrier for methyl rotation about O–CH3 bonds compares with the one reported for torsion about saturated C–CH3 bonds .
- Field : Chemical Engineering
- Application : The synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics, was achieved through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate .
- Methods : A series of MnOx/γ-Al2O3 catalysts were meticulously prepared using the precipitation-impregnation method . These catalysts featured supports calcined at various temperatures and distinct manganese active components .
- Results : The optimized reaction temperature was found to be 360 °C. The catalyst exhibited the most favorable performance when the calcination temperature of the support was 500 °C and the Mn/Al molar ratio reached 0.18 .
Vibrational Dynamics Study
Catalytic Hydrogenation
- Field : Organic and Medicinal Chemistry
- Application : 3-hydroxy-2-aryl acrylate, a compound similar to 2-Ethoxy-3-methyl-benzaldehyde, is a vital precursor in the synthesis of natural products and in the development of essential drugs .
- Methods : Different approaches for preparing 3-hydroxy-2-aryl acrylate are outlined in the literature .
- Results : This scaffold acts as a fascinating building block of many bioactive compounds .
- Field : Materials Science
- Application : 4-hydroxy-3-methoxybenzaldehyde nicotinamide organic co-crystal has been studied for third harmonic nonlinear optical applications .
- Methods : The co-crystal was grown by slow evaporation technique and subjected to X-ray diffraction, theoretical calculations, FTIR, Raman, UV–Vis spectroscopy, TG–DSC, Photoluminescence, Vickers microhardness, and Z-scan analysis .
- Results : The polarizability and first-order hyperpolarizability of the molecule were obtained .
- Field : Biomedical Research
- Application : 3-Ethoxy-4-methoxybenzaldehyde may be used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases .
- Methods : The specific methods of synthesis and application are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Synthesis of Bioactive Compounds
Nonlinear Optical Applications
Investigation of Neuroinflammatory Diseases
- Synthesis of Substituted Benzaldehydes
- Field : Organic Chemistry
- Application : A two-step, one-pot procedure for the synthesis of functionalized (benz)aldehydes is presented . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Methods : The synthesis involves a reduction/cross-coupling procedure . The reaction conditions include Weinreb amide in toluene at 0°C, DIBAL-H added dropwise over 5 min .
- Results : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .
Safety And Hazards
properties
IUPAC Name |
2-ethoxy-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-8(2)5-4-6-9(10)7-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPRTBWIRGBPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-methyl-benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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